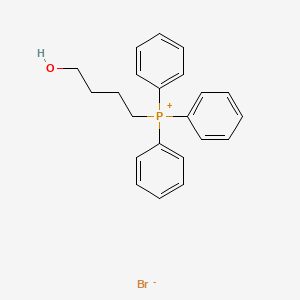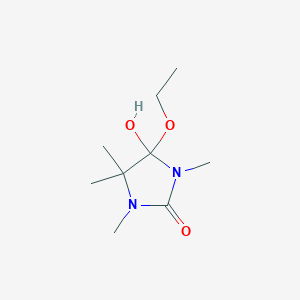
4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one is an organic compound with a unique structure that includes an imidazolidinone ring substituted with ethoxy and hydroxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxy group with an ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one involves its interaction with specific molecular targets. The ethoxy and hydroxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The imidazolidinone ring structure provides stability and specificity in these interactions, making the compound a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-1,3,5,5-tetramethylimidazolidin-2-one: Lacks the ethoxy group, making it less versatile in certain reactions.
4-Ethoxy-1,3,5,5-tetramethylimidazolidin-2-one:
Uniqueness
4-Ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one is unique due to the presence of both ethoxy and hydroxy groups, which enhance its reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications compared to similar compounds.
Propiedades
Fórmula molecular |
C9H18N2O3 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
4-ethoxy-4-hydroxy-1,3,5,5-tetramethylimidazolidin-2-one |
InChI |
InChI=1S/C9H18N2O3/c1-6-14-9(13)8(2,3)10(4)7(12)11(9)5/h13H,6H2,1-5H3 |
Clave InChI |
OBYUXIGORTUFGV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(C(N(C(=O)N1C)C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


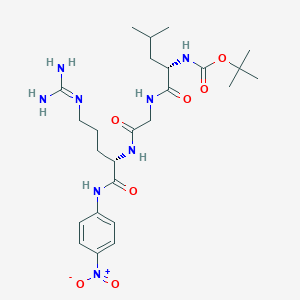

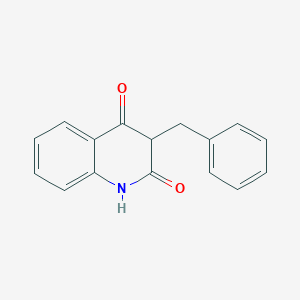
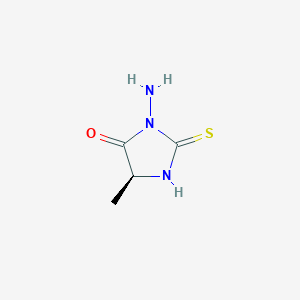
![tert-Butyl (S)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15197745.png)
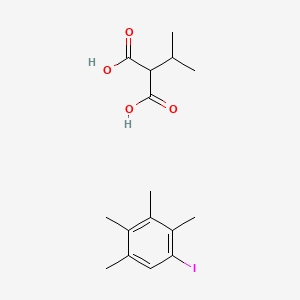
![{2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl}methanamine](/img/structure/B15197765.png)

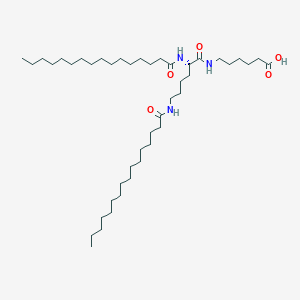
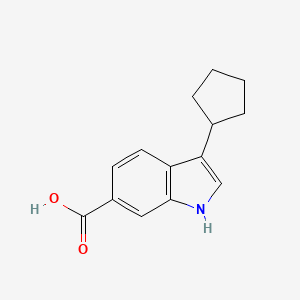
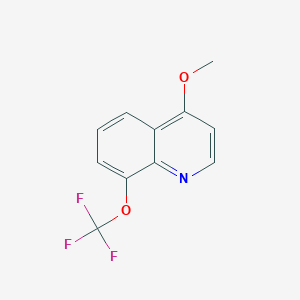
![2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B15197816.png)
![Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate](/img/structure/B15197827.png)
